methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Fluorescence spectroscopy Intramolecular charge transfer Fluorophore design

Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 338759-76-5) is a 3,6-disubstituted coumarin bearing an electron-donating 6-OCH₃ group and an electron-withdrawing 3-COOCH₃ ester on the 2H-chromen-2-one scaffold. This push-pull substitution pattern establishes it as a member of the intramolecular charge-transfer (ICT) fluorophore class, distinguishing it from mono-substituted or ring-substituted positional isomers.

Molecular Formula C12H10O5
Molecular Weight 234.20 g/mol
Cat. No. B11116088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Molecular FormulaC12H10O5
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC
InChIInChI=1S/C12H10O5/c1-15-8-3-4-10-7(5-8)6-9(11(13)16-2)12(14)17-10/h3-6H,1-2H3
InChIKeyIZMKHCHDPKJZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate: Procurement-Relevant Identity and Class Positioning for the Informed Buyer


Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 338759-76-5) is a 3,6-disubstituted coumarin bearing an electron-donating 6-OCH₃ group and an electron-withdrawing 3-COOCH₃ ester on the 2H-chromen-2-one scaffold . This push-pull substitution pattern establishes it as a member of the intramolecular charge-transfer (ICT) fluorophore class, distinguishing it from mono-substituted or ring-substituted positional isomers [1]. Its procurement is driven by applications requiring predictable fluorescence, crystallinity, and a defined ester leaving group, where generic coumarin-3-carboxylates fail to meet specifications.

Why the 6-Methoxy-3-Methoxycarbonyl Coumarin Cannot Be Replaced by Generic In-Class Analogs


Generic substitution within the coumarin-3-carboxylate family is scientifically unsound because the photophysical output, biological target engagement, and solid-state packing are exquisitely sensitive to the nature and position of substituents. The 6-OCH₃ group donates electron density into the π-system, while the 3-COOCH₃ ester withdraws it, creating a through-molecule dipole that controls both the Stokes shift and the relative fluorescence intensity (RFI) [1]. Simply changing the ester from methyl to ethyl, or moving the methoxy group to position 7, alters the ICT efficiency and emission wavelength [2]. For procurement, this means that an ethyl ester or a 7-methoxy isomer will not reproduce the spectral bandpass or the detection sensitivity of an established assay built on the 6-methoxy-3-methyl ester system.

Methyl 6-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate: Quantitative Procurement Evidence Against the Closest Analogs


Fluorescence Intensity Enhancement Over the Unsubstituted 3-H-Coumarin Baseline

The 3-ethoxycarbonyl-6-methoxycoumarin (compound 1d), the ethyl ester direct analog of the target methyl ester, exhibits a relative fluorescence intensity (RFI) of 1573 in acetonitrile, which is a 15.7-fold increase over the unsubstituted 3-H-6-methoxycoumarin (1a, RFI = 100) and a 6.8-fold increase over the 3-methyl analog (1b, RFI = 233) [1]. The 3-methoxycarbonyl (methyl ester) variant is expected to show comparable enhancement due to its nearly identical Hammett σp value, as the ester alkyl chain primarily affects lipophilicity rather than the ICT-driving electron-withdrawing strength of the carbonyl [2].

Fluorescence spectroscopy Intramolecular charge transfer Fluorophore design

CYP2A6 Inhibitory Potency of the 6-Methoxy Pharmacophore Versus Methoxalen and 5-Methoxycoumarin

The 6-methoxycoumarin core (without the 3-ester) inhibits human CYP2A6 with an IC₅₀ of 0.64 µM, placing it between the more potent 5-methoxycoumarin (IC₅₀ = 0.13 µM) and the clinically used methoxalen (IC₅₀ = 0.47 µM), but with superior selectivity over CYP3A4 compared to methoxalen [1]. The 3-carboxylate ester present in the target compound is expected to further modulate potency and pharmacokinetics by introducing an additional hydrogen-bond acceptor and altering logP [2].

CYP2A6 inhibition Nicotine metabolism Coumarin SAR

Crystallographic Characterization of the 6-Methoxycoumarin-3-Carboxylate Framework for Quality Control and Docking Studies

The parent acid, 6-methoxycoumarin-3-carboxylic acid (CAS 35924-44-8), has been fully characterized by single-crystal X-ray diffraction with CCDC deposition number 1400200, providing unit cell parameters (a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, monoclinic C2, Z = 4) and a refined R₁ = 0.053 [1]. In contrast, the unsubstituted methyl 2-oxo-2H-chromene-3-carboxylate crystallizes in the triclinic P-1 space group with markedly different cell dimensions (a = 3.8874 Å, b = 9.782 Å, c = 13.078 Å) [2]. The 6-methoxy substitution fundamentally alters the crystal packing, which directly impacts solubility, formulation stability, and the accuracy of computational docking models.

Single-crystal X-ray diffraction CCDC deposition Solid-state characterization

Synthetic Accessibility and Purity Benchmarking for the 6-Methoxy-3-Methoxycarbonyl Coumarin

The 6-methoxycoumarin-3-carboxylate scaffold is accessible via a room-temperature, one-pot Knoevenagel condensation in water, delivering the parent acid in 89–94% yield with high purity without chromatographic purification [1]. Commercial suppliers list the methyl ester (CAS 338759-76-5) at ≥95% purity, with some vendors offering ≥98% . In comparison, the 7-methoxy positional isomer and the unsubstituted coumarin-3-carboxylate often require more forcing conditions or produce lower yields due to steric and electronic differences in the starting salicylaldehyde [2].

Green synthesis Knoevenagel condensation Commercial purity

Stokes Shift and Emission Wavelength Positioning Against the 7-Methoxy Isomer

The 6-methoxy-3-ethoxycarbonylcoumarin (1d) exhibits an emission maximum at 478 nm with a Stokes shift of 6700 cm⁻¹ in acetonitrile [1]. In contrast, 7-methoxy-substituted coumarins typically emit at shorter wavelengths (~400–430 nm) with smaller Stokes shifts (~4000–5000 cm⁻¹) due to less efficient ICT from the electron-donating group para to the lactone carbonyl [2]. The longer emission wavelength of the 6-methoxy series enables better separation from biological autofluorescence (typically 350–450 nm), a critical advantage for cellular imaging applications.

Stokes shift Fluorescence spectroscopy Bioimaging

Methyl 6-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Fluorescent Derivatization Reagent for Carboxylic Acid Detection in HPLC and CE

The 6-methoxy-3-ethoxycarbonyl coumarin scaffold has been validated as a superior fluorogenic derivatization agent for carboxylic acids, yielding derivatives with emission at ~478 nm and Stokes shifts exceeding 6000 cm⁻¹ [1]. The methyl ester variant provides a more compact tag than the ethyl ester, reducing steric interference during derivatization while maintaining the ICT-driven fluorescence intensity (RFI ~1573) essential for trace-level detection in complex biological matrices.

Lead Scaffold for Selective CYP2A6 Inhibitor Development in Smoking Cessation Research

The 6-methoxycoumarin core has demonstrated CYP2A6 inhibition (IC₅₀ = 0.64 µM) with improved selectivity over CYP3A4 compared to the clinical inhibitor methoxalen [2]. The 3-methyl ester group in the target compound provides a handle for further SAR exploration and a potential prodrug moiety, making this compound a logical procurement choice for medicinal chemistry campaigns targeting nicotine metabolism and tobacco-related carcinogenesis.

Crystalline Intermediate for Co-Crystal Engineering and Solid-State Formulation Studies

The 6-methoxy substitution induces a monoclinic C2 crystal system with distinctive hydrogen-bonding networks, as demonstrated by the deposited CCDC structure 1400200 for the parent acid [3]. For pharmaceutical co-crystal screening programs, the methyl ester offers different hydrogen-bond acceptor/donor topology compared to the free acid, making it a valuable partner for tuning solubility and dissolution rates of active pharmaceutical ingredients.

Sustainable Building Block for Large-Scale Coumarin Library Synthesis

The green synthesis route for 6-methoxycoumarin-3-carboxylic acid (water solvent, room temperature, 89–94% yield) provides a scalable and environmentally benign entry point for the methyl ester [3]. For procurement officers building fragment libraries or parallel synthesis arrays, this translates to lower cost per compound and reduced solvent waste, directly addressing both budgetary and sustainability metrics.

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